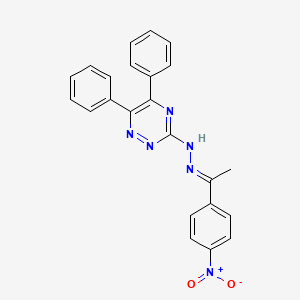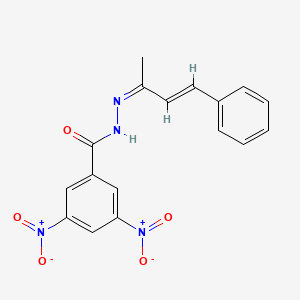![molecular formula C14H19N3O2 B3855252 N'-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide](/img/structure/B3855252.png)
N'-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide
Vue d'ensemble
Description
N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide is an organic compound with a complex structure that includes both amide and imine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide typically involves the reaction of butan-2-one with phenylhydrazine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(Z)-butan-2-ylideneamino]-N-methylbutanediamide
- N’-[(Z)-butan-2-ylideneamino]-N-ethylbutanediamide
- N’-[(Z)-butan-2-ylideneamino]-N-propylbutanediamide
Uniqueness
N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide is unique due to its specific structural features, which include both an imine and an amide group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
N'-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-11(2)16-17-14(19)10-9-13(18)15-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,15,18)(H,17,19)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPUBXTYXCSKSN-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CCC(=O)NC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)CCC(=O)NC1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid](/img/structure/B3855175.png)
![5-Bromo-N'-[(E)-(2-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3855182.png)
![N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B3855188.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855189.png)

![N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B3855202.png)
![1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B3855209.png)

![nicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855219.png)

![2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3855231.png)
![4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B3855235.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B3855242.png)

